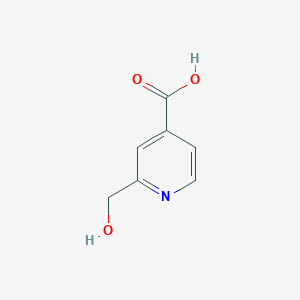

2-(Hydroxymethyl)isonicotinic acid

Descripción

Overview of Isonicotinic Acid and its Significance in Medicinal Chemistry

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a prominent isomer of pyridine (B92270) carboxylic acid where the carboxyl group is at the 4-position of the pyridine ring. wikipedia.orgchemicalbook.com While it is not considered pharmacologically active on its own, it serves as a crucial precursor and a fundamental scaffold in the synthesis of numerous important pharmaceuticals. chemicalbook.com

Its most notable role is in the production of isoniazid (B1672263), a primary and potent drug used in the treatment of tuberculosis. chemicalbook.com Isoniazid functions by inhibiting the synthesis of mycolic acid, an essential component of the Mycobacterium tuberculosis cell wall. chemicalbook.com Beyond its application in combating tuberculosis, isonicotinic acid and its derivatives are utilized in the manufacturing of various agrochemicals and have been investigated for other therapeutic uses. chemicalbook.com For instance, derivatives of isonicotinic acid have been explored as potential anti-inflammatory agents and as precursors for antimalarial drugs. Research has also shown that compounds derived from isonicotinic acid are being patented for their ability to inhibit various enzymes, highlighting its role as a valuable pharmacophoric moiety in drug discovery.

Table 1: Physicochemical Properties of Pyridine Carboxylic Acid Isomers

| Property | Picolinic Acid (2-Pyridinecarboxylic acid) | Nicotinic Acid (3-Pyridinecarboxylic acid) | Isonicotinic Acid (4-Pyridinecarboxylic acid) |

|---|---|---|---|

| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ |

| Molar Mass | 123.11 g/mol wikipedia.org | 123.11 g/mol nih.gov | 123.11 g/mol nih.gov |

| Appearance | White solid wikipedia.orgchemicalbook.com | White crystalline powder nih.govchemicalbook.com | White to off-white crystalline solid wikipedia.orgchemicalbook.com |

| Melting Point | 136-138 °C wikipedia.org | 234-237 °C chemicalbook.com | ≥300 °C (sublimes) wikipedia.orgchemicalbook.com |

| Solubility in Water | Soluble wikipedia.org | Slightly soluble in cold water, soluble in hot water chemicalbook.com | Slightly soluble in cold water, soluble in hot water chemicalbook.com |

| Primary Significance | Chelating agent, precursor to Mepivacaine wikipedia.orgchemicalbook.comnih.gov | Vitamin B3, antilipemic drug nih.govchemicalbook.comcosmacon.denews-medical.net | Precursor to Isoniazid chemicalbook.com |

Contextualizing 2-(Hydroxymethyl)isonicotinic Acid within the Landscape of Pyridine-Based Heterocycles

This compound is a specific derivative of isonicotinic acid. It features the characteristic pyridine ring with a carboxylic acid group at the 4-position, and is further functionalized with a hydroxymethyl (-CH₂OH) group at the 2-position. This bifunctional nature makes it a valuable building block in organic synthesis. The presence of both a carboxylic acid and an alcohol group on the same pyridine scaffold offers multiple reactive sites for chemical modification, allowing for the construction of more complex molecules.

While extensive research specifically detailing the biological activities of this compound is not widely published, its structural components suggest significant potential. The isonicotinic acid core is a well-established pharmacophore, and the introduction of a hydroxymethyl group can confer several advantages. This group can enhance a drug's interaction with its target site and can be used as an intermediate for synthesizing other therapeutic agents. nih.gov

A key study highlighted the importance of the hydroxymethyl group on the pyridine ring in the context of cancer research. The research involved synthesizing trans-Pt(II) complexes with various pyridine derivatives and screening them for cytotoxic activity against several cancer cell lines. nih.gov The results were telling: complexes containing a (hydroxymethyl)pyridine ligand were found to be significantly more effective against the tested cell lines compared to those with pyridine-3- or pyridine-4-carboxylic acids. nih.gov This finding underscores that the hydroxymethyl substituent is crucial for the observed biological activity in these platinum complexes, suggesting that its inclusion in molecules like this compound could be a promising strategy for developing new therapeutic agents. nih.gov

Table 2: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 915140-06-6 | C₇H₇NO₃ | 153.14 g/mol |

| This compound methyl ester | 58481-17-7 guidechem.com | C₈H₉NO₃ guidechem.com | 167.16 g/mol guidechem.com |

| 2-Hydroxyisonicotinic acid | 22282-72-0 nih.gov | C₆H₅NO₃ nih.gov | 139.11 g/mol nih.gov |

Research Trajectories and Emerging Applications of Hydroxymethylated Pyridine Carboxylic Acids

Current research in medicinal chemistry is increasingly focused on the synthesis of highly functionalized heterocyclic compounds to achieve greater efficacy and selectivity. The hydroxymethylation of pyridine rings is a key area of this research. The introduction of a hydroxymethyl group is a simple chemical modification that can lead to significant changes in physicochemical properties and provide several therapeutic benefits. nih.gov This group can enhance a molecule's water solubility and its ability to form hydrogen bonds, which can lead to improved interactions with biological targets. nih.gov

The demonstrated cytotoxicity of platinum complexes bearing hydroxymethylated pyridine ligands points towards a clear research trajectory in oncology. nih.govnih.govfinechem-mirea.rufinechem-mirea.ru The effectiveness of these compounds suggests that the hydroxymethyl group plays a critical role in their mechanism of action, warranting further investigation into similar structures. nih.gov The development of new synthetic methods to selectively introduce hydroxyl or hydroxymethyl groups onto the pyridine core is also an active area of research, as this allows for the creation of novel derivatives with potentially enhanced biological profiles.

Furthermore, research into derivatives of the anti-tuberculosis drug isoniazid has shown that incorporating additional hydroxyl groups can lead to new compounds with broad-spectrum antimicrobial activity. nih.gov For instance, the synthesis of new isoniazid derivatives featuring a 2-hydroxy-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene moiety has yielded compounds with significant anti-mycobacterial activity. nih.gov This indicates a promising path for modifying existing drugs with hydroxylated functional groups to overcome drug resistance and expand their therapeutic applications. Molecules like this compound represent versatile platforms for these explorations, combining a proven medicinal scaffold with a functional group known to enhance biological activity.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(hydroxymethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFKOGCATGREDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618257 | |

| Record name | 2-(Hydroxymethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915140-06-6 | |

| Record name | 2-(Hydroxymethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Hydroxymethyl Isonicotinic Acid

De Novo Synthesis Strategies for the Isonicotinic Acid Core

The formation of the isonicotinic acid (pyridine-4-carboxylic acid) scaffold is a foundational step. While numerous methods exist for pyridine (B92270) ring synthesis, a common de novo approach involves the metal-mediated [2+2+2] cycloaddition of alkynes with nitriles. acs.org This powerful strategy allows for the construction of the pyridine ring from acyclic precursors. Transition metal catalysts, including cobalt, rhodium, and ruthenium, are frequently employed to facilitate this transformation. acs.org The specific precursors and reaction conditions can be tailored to introduce various substituents on the pyridine ring, although achieving specific substitution patterns, such as that required for 2-(hydroxymethyl)isonicotinic acid, often necessitates multi-step sequences.

Another approach to the isonicotinic acid core involves the oxidation of 4-methylpyridine (B42270) (γ-picoline). This well-established industrial method typically utilizes strong oxidizing agents. However, from a green chemistry perspective, biocatalytic routes are gaining traction. nih.govresearchgate.net

Regioselective Hydroxymethylation Approaches at the 2-Position

The introduction of a hydroxymethyl group specifically at the C-2 position of the isonicotinic acid ring presents a significant regiochemical challenge. Several strategies have been developed to address this, ranging from biocatalytic methods to transition metal-catalyzed C-H functionalization.

Enzymatic and Biocatalytic Synthesis Routes for Hydroxymethylation

Biocatalysis offers a highly selective and environmentally benign approach to hydroxymethylation. Cytochrome P450 monooxygenases are a class of enzymes capable of performing selective C-H hydroxylation on a wide range of substrates. nih.gov While direct enzymatic hydroxymethylation of the isonicotinic acid ring at the 2-position is an area of ongoing research, the principle has been demonstrated with related heterocyclic compounds. For instance, the hydroxylation of 2-hydroxybiphenyl to 3-phenylcatechol has been achieved using the single-component monooxygenase HbpA, showcasing the potential for enzymatic C-H activation. nih.gov The catalytic cycle of these enzymes typically involves the activation of molecular oxygen by a flavin cofactor, which then performs the hydroxylation. nih.gov

Another biocatalytic strategy involves the use of nitrile-metabolizing enzymes. nih.gov While primarily used for the synthesis of nicotinic acid from cyanopyridines, the principle of using enzymes like nitrilase or amidase for transformations on the pyridine ring is well-established. nih.gov Future research may focus on engineering these or other enzymes to specifically catalyze the hydroxymethylation of the isonicotinic acid core.

Chemical Catalysis in the Introduction of the Hydroxymethyl Group

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. Ruthenium(II) catalysts have been successfully employed for the regioselective hydroxymethylation of β-carbolines and isoquinolines. researchgate.net This method involves the direct activation of a C-H bond and subsequent reaction with a hydroxymethylating agent. This approach offers a direct route to the desired product, avoiding the need for pre-functionalized substrates.

Recent advancements in photoredox catalysis have also provided novel methods for the hydroxymethylation of pyridine derivatives. A visible light-induced method has been developed for the divergent deoxygenation and hydroxymethylation of pyridine N-oxides. acs.org This reaction proceeds through a radical mechanism, where a photocatalyst, upon excitation, initiates a single electron transfer process. acs.org While this method has been demonstrated for various pyridine N-oxides, its application to isonicotinic acid N-oxide would require further investigation.

Furthermore, reductive hydroxymethylation of pyridines has been achieved using ruthenium and iridium catalysts. rsc.orgnih.govrsc.org These methods often require activation of the pyridine ring, for example, by quaternization of the nitrogen atom. rsc.orgrsc.org Paraformaldehyde can serve as both a hydride donor and an electrophile in these reactions, making them atom-economical. nih.govrsc.org The reaction proceeds through the formation of a metal hydride, which adds to the activated pyridine ring, leading to the formation of a key enamine intermediate that subsequently reacts with formaldehyde. rsc.org

Derivatization and Functionalization of this compound

Once synthesized, this compound can be further modified at its carboxylic acid and hydroxyl functionalities to create a diverse range of derivatives.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted to esters through various esterification methods.

Fischer Esterification : This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comyoutube.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

Reaction with Acid Chlorides : A two-step process can be employed where the carboxylic acid is first converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acid chloride is then reacted with an alcohol to form the ester. commonorganicchemistry.com This method is often suitable for alcohols that are less reactive or when milder reaction conditions are required.

Steglich Esterification : For acid-sensitive substrates, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a good alternative. commonorganicchemistry.com

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Equilibrium reaction; often requires excess alcohol. masterorganicchemistry.com |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Two-step process; acid chloride is a reactive intermediate. commonorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions; suitable for acid-sensitive substrates. commonorganicchemistry.com |

Modifications of the Hydroxyl Group

The primary hydroxyl group in this compound is also a site for various functionalization reactions.

Acylation : The hydroxyl group can be acylated to form esters using acyl chlorides or acid anhydrides. researchgate.netlibretexts.org This reaction is often catalyzed by a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. nih.gov Isonicotinoyl chloride (INC) itself can be used as a derivatizing agent for hydroxyl groups, highlighting the reactivity of this functional group. nih.govnih.gov

Alkylation : The hydroxyl group can be converted into an ether through alkylation, although this is less common for this specific compound in the reviewed literature.

Oxidation : The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, although this would alter the core structure of the target molecule.

Synthesis of Novel Analogues and Prodrugs for Enhanced Biological Activity

The development of novel analogues and prodrugs of this compound is a key strategy to enhance its therapeutic potential. By modifying the core structure, researchers aim to improve pharmacokinetic properties, increase target specificity, and augment biological activity. These modifications typically focus on the two reactive functional groups: the hydroxymethyl group and the carboxylic acid group.

Analogues through Modification of the Hydroxymethyl Group

One common approach to creating analogues is the derivatization of the hydroxymethyl group to form ethers and esters. These modifications can significantly impact the lipophilicity and, consequently, the cell permeability of the resulting compounds.

For instance, the synthesis of 2-alkoxymethyl and 2-acyloxymethyl derivatives can be achieved through standard chemical transformations. The general synthetic approach involves the reaction of this compound with appropriate alkylating or acylating agents.

Table 1: Synthetic Strategies for Hydroxymethyl Group Modification

| Derivative Type | General Synthetic Method | Potential Advantages |

| Ethers | Williamson ether synthesis: Reaction of the corresponding alkoxide with an alkyl halide. | Increased lipophilicity, potential for improved oral absorption. |

| Esters | Esterification: Reaction with an acyl halide or anhydride (B1165640) in the presence of a base. | Can act as prodrugs, releasing the active hydroxymethyl compound upon hydrolysis. |

Research into related nicotinic acid derivatives has shown that such modifications can lead to compounds with significant biological activities. For example, various 2-methylalkyl nicotinates have demonstrated notable fungistatic activity against phytopathogenic fungi. researchgate.net While not direct analogues of this compound, these findings suggest that esterification of the pyridine carboxylic acid scaffold is a viable strategy for developing bioactive compounds.

Prodrug Strategies

The design of prodrugs is a powerful tool to overcome undesirable physicochemical or pharmacokinetic barriers, such as poor solubility or rapid metabolism. For this compound, both the carboxylic acid and the hydroxymethyl moieties can be targeted for prodrug design.

Carbonate and Carbamate (B1207046) Prodrugs: The hydroxymethyl group can be converted into carbonate or carbamate linkages to form prodrugs. These prodrugs can offer a different release profile compared to simple esters and can be engineered for targeted delivery.

Table 2: Potential Prodrugs of this compound

| Prodrug Linkage | Functional Group Targeted | Release Mechanism | Potential Benefits |

| Ester | Carboxylic Acid | Enzymatic hydrolysis by esterases | Improved membrane permeability, masking of polar group |

| Carbonate | Hydroxymethyl | Enzymatic or chemical hydrolysis | Tunable release kinetics |

| Carbamate | Hydroxymethyl | Enzymatic hydrolysis | Can improve stability and solubility |

The synthesis of such prodrugs would follow established chemical methodologies. For example, the formation of an ester prodrug would involve the reaction of this compound with an appropriate alcohol under esterification conditions, such as using a carbodiimide (B86325) coupling agent.

While specific examples of prodrugs for this compound are not extensively reported in the literature, the principles of prodrug design are well-established and can be readily applied to this molecule. The successful development of prodrugs for other carboxylic acid- and hydroxymethyl-containing drugs provides a strong rationale for this approach.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxymethyl Isonicotinic Acid and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. For 2-(hydroxymethyl)isonicotinic acid, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of atoms.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the acidic proton of the carboxyl group. The pyridine protons typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the two substituents. The methylene protons (-CH₂-) would likely appear as a singlet around δ 4.5-5.0 ppm, and the hydroxyl (-OH) proton would present as a broad singlet. The carboxylic acid proton is often broad and may exchange with solvent, appearing at δ 10-14 ppm.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carboxyl carbon is characteristically downfield (δ 165-185 ppm). The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), and the methylene carbon of the hydroxymethyl group would appear around δ 60-65 ppm.

For derivatives, such as substituted fluorenylspirohydantoins, advanced 2D NMR techniques like COSY, HMQC, and HMBC are employed for complete spectral assignment. hmdb.ca For instance, in 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, the methylene groups were confirmed by two negative signals in the DEPT 135 spectrum. hmdb.ca HMBC correlations were crucial in assigning the signals of the hydroxymethyl protons to their respective adjacent carbons. hmdb.ca

Table 1: ¹H and ¹³C NMR Data for a Derivative: Ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate (in DMSO-d₆)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CONH | 12.67 (bs) | - |

| Pyridine-2-H | 8.86 (d, J=1.8 Hz) | - |

| Pyridine-4-H | 8.64 (d, J=1.8 Hz) | - |

| OCH₂CH₃ | 4.29 (q, J=7.2 Hz) | 61.3 |

| CH₃ | 2.54 (s) | 14.5 |

| OCH₂CH₃ | 1.31 (t, J=7.2 Hz) | 14.7 |

| C=O (amide) | - | 163.2 |

| C=O (ester) | - | 161.8 |

| Pyridine C2 | - | 148.3 |

| Pyridine C3 | - | 129.2 |

| Pyridine C4 | - | 139.7 |

| Pyridine C5 | - | 129.3 |

| Pyridine C6 | - | 151.2 |

| Thiophene C2 | - | 151.3 |

| Thiophene C3 | - | 144.2 |

| Thiophene C4 | - | 113.8 |

| Thiophene C5 | - | 98.9 |

| CN | - | 118.3 |

| Data sourced from a study on N-(thiophen-2-yl) nicotinamide (B372718) derivatives. vscht.cz |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through fragmentation analysis. For this compound (C₇H₇NO₃), the calculated molecular weight is approximately 153.14 g/mol . sielc.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 153.

The fragmentation pattern would be characteristic of its functional groups. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45). researchgate.net The presence of a benzyl (B1604629) alcohol-like moiety could lead to the loss of H₂O (M-18) or a CH₂OH radical (M-31). The stable pyridine ring would likely result in a prominent molecular ion peak and fragments corresponding to the intact ring, such as ions at m/z 78 (loss of -COOH and -CH₂OH) and m/z 106 (loss of -COOH). chemicalbook.com

For derivatives like isonicotinic acid hydrazide, the fragmentation is also well-defined. The mass spectrum of its precursor ion [M+H]⁺ at m/z 138 shows major fragment ions at m/z 79, 93, and 121, corresponding to characteristic losses from the parent structure.

Table 2: Predicted and Observed Mass Fragments for Isonicotinate Derivatives

| Derivative | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Corresponding Neutral Loss |

| Isonicotinic acid | 124 [M+H]⁺ | 80 | CO₂ |

| 106 | H₂O | ||

| Isonicotinic acid hydrazide | 138 [M+H]⁺ | 121 | NH₃ |

| 108 | N₂H₂ | ||

| 79 | CO, N₂H₂ | ||

| Ethyl isonicotinate | 151 [M]⁺ | 123 | C₂H₄ |

| 106 | OC₂H₅ | ||

| 78 | COOC₂H₅ | ||

| Data compiled from various mass spectrometry databases. chemicalbook.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit several key absorption bands. A broad band in the region of 3400-2500 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid, overlapping with the O-H stretch of the alcohol group (around 3500-3200 cm⁻¹). vscht.cz A strong absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. The C-O stretching of the alcohol and carboxylic acid would appear in the 1300-1000 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1600-1400 cm⁻¹ range. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on electronic transitions within the molecule. Isonicotinic acid, the parent structure lacking the hydroxymethyl group, exhibits absorption maxima (λ_max) at approximately 214 nm and 264 nm in an acidic mobile phase. sielc.comresearchgate.net These absorptions are attributed to π→π* transitions within the aromatic pyridine ring system. The presence of the hydroxymethyl group in this compound is expected to have a minor auxochromic effect, potentially causing a slight bathochromic (red) shift of these absorption bands. Studies on derivatives, such as metal complexes, show shifts in these bands, indicating coordination of the ligand to the metal center. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Isonicotinic Acid and its Complexes

| Functional Group | Vibration Mode | Isonicotinic Acid (cm⁻¹) | Ni(II) Complex (cm⁻¹) |

| Carboxyl O-H | Stretching | 3074 | - |

| Aromatic C-H | Stretching | 2555 | 2553 |

| Carbonyl C=O | Stretching | 1710 | 1629 (asymmetric COO⁻) |

| Ring C=C, C=N | Stretching | 1600, 1556 | 1598, 1556 |

| Carboxyl C-O | Stretching | 1292 | 1386 (symmetric COO⁻) |

| Data adapted from a study on isonicotinic acid and its Nickel(II) complex. researchgate.net |

Crystallographic Studies for Solid-State Structural Analysis and Conformation

For example, the crystal structure of 2-hydroxynicotinic acid (an isomer) has been determined, revealing a monoclinic crystal system. researchgate.net Studies on various metal complexes of isonicotinic acid and its derivatives show how the molecule coordinates to metal centers, typically through the pyridine nitrogen and/or the carboxylate oxygen atoms. researchgate.net The formation of extensive hydrogen bonding networks, involving the carboxylic acid, hydroxyl groups, and pyridine nitrogen, is expected to be a dominant feature in the crystal packing of this compound, influencing its solid-state conformation. In the crystal structure of a Cu(II) polymer with isonicotinate, the ligand bridges copper centers, forming a 2D layered material.

Table 4: Crystallographic Data for a [Tb(HIA)₂(IA)(H₂O)₂(HgCl₂)]n Derivative

| Parameter | Value |

| Chemical Formula | C₁₈H₂₄Cl₆Hg₂N₃O₁₁Tb |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6875(3) |

| b (Å) | 19.8318(7) |

| c (Å) | 17.0899(5) |

| β (°) | 101.609(3) |

| Volume (ų) | 3216.16(18) |

| Data from a study on a lanthanide mercury isonicotinic acid complex. researchgate.net |

Mechanistic Investigations of Chemical Reactivity and Transformation

Oxidative Pathways Involving the Hydroxymethyl Group

The hydroxymethyl group at the C-2 position is a primary site for oxidative transformations. The oxidation of this alcohol functionality can proceed in a stepwise manner to yield the corresponding aldehyde and subsequently the dicarboxylic acid.

The oxidation of methyl or hydroxymethyl groups on pyridine (B92270) rings to carboxylic acids is a well-established transformation. mdpi.com For instance, the aerobic oxidation of aromatic methyl ketones to carboxylic acids can be catalyzed by Cu(II) complexes. mdpi.com Similarly, the oxidation of 3-picoline (3-methylpyridine) to nicotinic acid can be achieved using various oxidizing agents, including nitric acid or catalytic systems involving cobalt salts and N-hydroxyphthalimide (NHPI). mdpi.com These processes often proceed through a radical mechanism, where a hydrogen atom is abstracted from the methyl group, followed by reaction with oxygen to form a peroxy radical, which then leads to the aldehyde and finally the carboxylic acid. mdpi.com

In the context of 2-(hydroxymethyl)isonicotinic acid, the primary alcohol can be oxidized to 2-formylisonicotinic acid and further to pyridine-2,4-dicarboxylic acid. This transformation is analogous to the biological oxidation of 5-methyl-deoxycytidine, which proceeds through 5-hydroxymethyl, 5-formyl, and finally 5-carboxy-deoxycytidine, driven by Tet enzymes. nih.gov The choice of oxidant and reaction conditions would determine the final product, allowing for selective synthesis of either the aldehyde or the dicarboxylic acid.

Table 1: Potential Oxidation Products of the Hydroxymethyl Group

| Starting Material | Oxidizing Conditions | Major Product |

|---|---|---|

| This compound | Mild Oxidation (e.g., MnO₂) | 2-Formylisonicotinic acid |

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group at the C-4 position readily undergoes reactions typical of this functional group, most notably esterification and amidation. jackwestin.com These transformations are fundamental for creating derivatives with modified solubility, reactivity, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester, such as this compound methyl ester, can be achieved through several methods. guidechem.com A common laboratory procedure is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid. researchgate.net Alternatively, the reaction can be facilitated by using reagents like thionyl chloride (SOCl₂) to first form the more reactive acyl chloride intermediate, which then reacts readily with the alcohol. nih.govresearchgate.net Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are also effective in promoting esterification by activating the carboxylic acid. researchgate.net

Amidation: The formation of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction is often difficult due to the formation of an unreactive carboxylate-ammonium salt. jackwestin.com Therefore, the carboxylic acid is typically activated first. This can be done by converting it to an acyl chloride or by using a coupling agent like DCC. jackwestin.comresearchgate.net For example, isonicotinic acid can be condensed with benzylamine (B48309) to form N-benzylamide-4-pyridinecarboxylic acid. researchgate.net This methodology is directly applicable to this compound for the synthesis of a wide range of amide derivatives.

Table 2: Common Reactions at the Carboxylic Acid Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

| Esterification via Acyl Chloride | Acyl Chloride, Alcohol | Ester |

Nucleophilic and Electrophilic Substitutions on the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions. Its reactivity is significantly different from that of benzene.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electronegative nitrogen atom deactivates the ring towards electrophiles but activates it towards nucleophiles. almerja.com Nucleophilic attack is strongly favored at the positions ortho and para to the nitrogen atom (C-2, C-6, and C-4). stackexchange.comyoutube.com This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. stackexchange.comquora.com In this compound, the C-4 position is already substituted. The C-2 position is also substituted, leaving C-6 as a potential site for nucleophilic attack, especially if a good leaving group were present. However, without a leaving group, such reactions are difficult.

Electrophilic Aromatic Substitution (SEAr): Pyridine undergoes electrophilic aromatic substitution with much more difficulty than benzene. quimicaorganica.orgpearson.com The ring is deactivated by the electron-withdrawing nitrogen atom, which can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. pearson.comyoutube.com When substitution does occur, it preferentially takes place at the C-3 and C-5 positions. quora.comquimicaorganica.org This is because attack at C-2, C-4, or C-6 leads to an unstable resonance structure where the positive charge resides on the nitrogen atom. youtube.com In this compound, the existing substituents further influence the position of attack. Both the hydroxymethyl and carboxylic acid groups are deactivating, making electrophilic substitution even more challenging and directing any potential incoming electrophile to the C-3 or C-5 positions.

Table 3: Regioselectivity of Substitution on the Pyridine Ring

| Reaction Type | Preferred Positions | Rationale |

|---|---|---|

| Nucleophilic Substitution | C-2, C-4, C-6 | Stabilization of anionic intermediate by nitrogen. stackexchange.com |

Stability and Degradation Pathways Under Various Conditions

The stability of this compound is a critical parameter, particularly for its storage and application. Degradation can occur through various pathways, including hydrolysis, oxidation, and photolysis, often leading to a loss of function and the formation of impurities.

Studies on the related compound isoniazid (B1672263) (isonicotinic acid hydrazide) show that it is susceptible to extensive decomposition under hydrolytic (both acidic and alkaline) and oxidative conditions. nih.gov The solid drug can also degrade upon exposure to light, especially under accelerated conditions of temperature and humidity, often resulting in discoloration. nih.gov Common degradation products of isoniazid include isonicotinic acid and isonicotinamide. nih.gov

For this compound, similar degradation patterns can be anticipated.

Hydrolytic conditions: While the core structure is relatively stable, extreme pH and high temperatures could potentially promote decarboxylation, although this is generally a high-energy process for pyridine carboxylic acids.

Oxidative conditions: As discussed in section 4.1, the hydroxymethyl group is prone to oxidation, leading to the formation of 2-formylisonicotinic acid and pyridine-2,4-dicarboxylic acid. The pyridine ring itself can also be hydroxylated under certain oxidative or microbial conditions. For instance, microbial metabolism of isonicotinic acid can yield 2-hydroxyisonicotinic acid and subsequently citrazinic acid (2,6-dihydroxyisonicotinic acid). ias.ac.inscispace.com

Photolytic conditions: Exposure to UV light could provide the energy for radical reactions, potentially leading to polymerization or the formation of complex degradation products.

The degradation rate is generally influenced by factors such as pH, temperature, and the presence of catalysts or initiators. researchgate.net For instance, the degradation of some organic compounds is significantly faster at lower pH values. researchgate.net

Table 4: Predicted Degradation Pathways and Products

| Condition | Potential Degradation Pathway | Likely Products |

|---|---|---|

| Strong Oxidation | Oxidation of hydroxymethyl group | 2-Formylisonicotinic acid, Pyridine-2,4-dicarboxylic acid |

| Microbial Degradation | Ring hydroxylation | 2,x-Dihydroxyisonicotinic acid derivatives (e.g., Citrazinic acid) ias.ac.in |

| Hydrolysis (Forced) | Decarboxylation | 2-(Hydroxymethyl)pyridine |

Computational Chemistry and Molecular Modeling of 2 Hydroxymethyl Isonicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. mdpi.com For derivatives of isonicotinic acid, methods like DFT with the B3LYP exchange-correlation functional and a 6-311++G(d,p) basis set have been successfully employed to analyze molecular conformation, vibrational spectra, and electronic characteristics. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, the distribution and nature of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack.

Other important electronic descriptors that can be calculated include:

Mulliken, Electrostatic Potential (ESP), and Natural Bond Orbital (NBO) partial charges: These provide information about the charge distribution within the molecule, highlighting polar regions and potential sites for electrostatic interactions. science.gov

For instance, a study on isonicotinic acid N-oxide utilized DFT to determine its most stable conformer and analyze its electronic structure through total, partial, and overlap population density of state diagrams. nih.gov Such analyses for 2-(Hydroxymethyl)isonicotinic acid would provide a fundamental understanding of its electronic behavior and guide further studies on its reactivity and potential interactions.

Table 1: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

| Partial Atomic Charges | Distribution of electron density across the atoms; identifies potential sites for electrostatic interactions. |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. |

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt. libretexts.org For a flexible molecule like this compound, which possesses rotatable bonds, understanding its conformational landscape is crucial.

Energy minimization algorithms, such as steepest descent, conjugate gradient, and block diagonal Newton-Raphson methods, are employed to find the local and global energy minima on the potential energy surface of the molecule. hakon-art.com This process refines the geometry of the molecule to its most stable arrangement.

The process typically involves:

Initial Structure Generation: A 2D or 3D structure of the molecule is created.

Identification of Rotatable Bonds: The single bonds around which rotation can occur are identified.

Systematic or Stochastic Search: A systematic scan of torsional angles or a stochastic search (like molecular dynamics) is performed to explore different conformations. drugdesign.org

Energy Minimization: Each generated conformation is subjected to energy minimization to find the nearest local minimum. hakon-art.com

Identification of the Global Minimum: The conformation with the lowest energy is identified as the global minimum, representing the most stable form of the molecule in a vacuum or a specific solvent environment.

Table 2: Key Aspects of Conformational Analysis

| Concept | Description |

| Rotatable Bond | A chemical bond that allows free rotation of the atoms it connects. |

| Torsional Angle (Dihedral Angle) | The angle between two planes, each defined by three atoms. libretexts.org |

| Potential Energy Surface | A mathematical function that gives the energy of a molecule as a function of its geometry. |

| Local Minimum | A conformation that is stable with respect to small changes in its geometry. hakon-art.com |

| Global Minimum | The conformation with the lowest possible energy. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. youtube.com This method is essential for understanding the binding mode of this compound to potential biological targets. The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. nih.govyoutube.com

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. youtube.com MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the flexibility of the ligand and receptor, and the key interactions that stabilize the complex. youtube.comnih.gov

The steps in a typical molecular docking and dynamics study include:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (from databases like the Protein Data Bank) and the ligand (this compound). nih.gov

Docking: Using software like AutoDock Vina to predict the binding pose and affinity. nih.gov

Analysis of Docking Results: Identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

MD Simulation Setup: Placing the docked complex in a simulated environment (e.g., a water box with ions) and applying a force field. nih.gov

Simulation Run: Running the simulation for a specific time period (e.g., nanoseconds). nih.gov

Trajectory Analysis: Analyzing the simulation results to assess the stability of the complex (e.g., by calculating Root Mean Square Deviation - RMSD and Root Mean Square Fluctuation - RMSF) and to further characterize the interactions. nih.gov

These simulations can help to identify which residues in the binding pocket are crucial for the interaction with this compound, providing a rationale for its observed biological activity and guiding the design of more potent analogs. jbiochemtech.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

For this compound and its analogs, a QSAR study would involve:

Data Set Collection: Assembling a set of molecules with known biological activities (the training set). nih.gov

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). nih.gov

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that correlates the descriptors with biological activity. researchgate.netmdpi.com

Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external (using a separate test set of compounds) validation techniques. mdpi.comnih.gov

Activity Prediction: Using the validated QSAR model to predict the biological activity of new, untested compounds. nih.gov

QSAR models can be highly valuable in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. For instance, a QSAR model for a series of isonicotinic acid derivatives could identify which substituents at specific positions on the pyridine (B92270) ring are likely to enhance or diminish a particular biological activity. researchgate.net

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 2-(Hydroxymethyl)isonicotinic acid

Based on its molecular structure, this compound possesses two potential donor sites for coordination with metal ions: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. The hydroxymethyl group (-CH2OH) attached to the pyridine ring also introduces another potential coordination site through its oxygen atom. This poly-dentate character suggests that the ligand could act as a chelating agent, forming stable ring structures with a central metal ion.

The presence of both a nitrogen donor from the heterocyclic ring and oxygen donors from the carboxylate and hydroxymethyl groups makes this compound a versatile ligand. Its ability to deprotonate at the carboxylic acid group allows it to form anionic complexes. The specific coordination mode would likely depend on several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the stoichiometry of the reactants.

Synthesis and Characterization of Metal Complexes

Detailed synthetic procedures and characterization data for metal complexes of this compound are not well-documented in the scientific literature. Generally, the synthesis of such complexes would involve the reaction of a metal salt (e.g., chlorides, nitrates, acetates of transition metals) with the ligand in a suitable solvent. The resulting solid complexes would then be isolated and purified.

Characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O, C-O, and C=N bonds upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

Elemental Analysis: To determine the empirical formula of the complexes and the ligand-to-metal ratio.

Investigation of Binding Modes and Coordination Geometries

Without experimental data, the binding modes and coordination geometries of this compound complexes can only be predicted. The ligand could potentially bind to a metal center in several ways:

Monodentate: Coordination through either the pyridine nitrogen or one of the carboxylate oxygens.

Bidentate:

Chelation involving the pyridine nitrogen and the carboxylate oxygen, forming a stable five-membered ring.

Chelation involving the pyridine nitrogen and the hydroxymethyl oxygen.

Bridging between two metal centers using the carboxylate group.

Tridentate: Coordination involving the pyridine nitrogen, the carboxylate oxygen, and the hydroxymethyl oxygen, which would lead to the formation of two chelate rings.

The resulting coordination geometries would be dictated by the coordination number of the central metal ion and the nature of the ligand's binding. Common geometries such as octahedral, tetrahedral, and square planar could be expected.

Influence of Metal Complexation on Biological Activity

The biological activity of a ligand can be significantly altered upon coordination to a metal ion. This is a well-established principle in medicinal inorganic chemistry. While there is no specific information on the biological activity of metal complexes of this compound, general trends observed for related compounds can be considered.

For instance, many metal complexes of isonicotinic acid derivatives exhibit enhanced antimicrobial or anticancer activities compared to the free ligands. This enhancement is often attributed to factors such as:

Increased Lipophilicity: Complexation can increase the lipid solubility of the molecule, facilitating its transport across cell membranes.

Altered Redox Properties: The metal ion can introduce new redox potentials, which may be crucial for biological action.

Interaction with Biomolecules: The geometry and charge of the complex can promote specific interactions with biological targets like DNA or enzymes.

Pharmacological and Biological Research Applications

Antimicrobial Activity of 2-(Hydroxymethyl)isonicotinic Acid Derivatives

Derivatives of isonicotinic acid, the parent structure of this compound, have long been recognized for their antimicrobial properties, most notably with the antitubercular drug isoniazid (B1672263). This has spurred research into new derivatives to combat the rise of drug-resistant microbial strains. magritek.com The synthesis of novel compounds by modifying the isonicotinic acid scaffold is a key strategy in the search for more effective antimicrobial agents. magritek.comresearchgate.net

Studies against Bacterial Strains, Including Mycobacterium tuberculosis

The fight against tuberculosis, a disease caused by Mycobacterium tuberculosis, has been a significant driver for research into isonicotinic acid derivatives. nih.gov The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of new drug prototypes. nih.gov

Researchers have synthesized and evaluated numerous derivatives for their activity against both sensitive and resistant strains of M. tuberculosis. For instance, a series of novel isonicotinic acid analogs demonstrated antitubercular activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 50 µg/mL. researchgate.net In one study, a synthetic quinoline-isonicotinic acid hydrazide hybrid compound, UH-NIP-16, showed potent activity against the pathogenic M. tuberculosis strain H37Rv with a MIC₅₀ value of 1.86 ± 0.21 μM and was also active against a clinical MDR strain. nih.gov Another study synthesized new 1,4-di-N-oxide-quinoxaline-2-ylmethylene isonicotinic acid hydrazide derivatives and tested them against the M. tuberculosis H37Rv strain, identifying them as valid leads for further research. nih.gov

Beyond mycobacteria, these derivatives have shown efficacy against other bacterial strains. Studies have reported activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli. researchgate.netnih.gov For example, certain isonicotinoylamino acid and dipeptide derivatives were found to possess specific antimicrobial activities against various microorganisms. nih.gov

Table 1: Antibacterial Activity of Selected Isonicotinic Acid Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings (MIC values, etc.) | Reference(s) |

| Isonicotinic Acid Analogs | M. tuberculosis | Activity range of 6.25-50 µg/mL. | researchgate.net |

| Quinoline-Isonicotinic Acid Hydrazide Hybrid (UH-NIP-16) | M. tuberculosis H37Rv | MIC₅₀ value of 1.86 ± 0.21 μM. | nih.gov |

| Quinoxaline 1,4-di-N-oxide Derivatives | M. tuberculosis H37Rv | Identified as promising antitubercular leads. | nih.gov |

| Nicotinic Acid Hydrazides | Enterococcus faecalis | A synthesized derivative showed a MIC₅₀ 100 times lower than a previously reported compound. | nih.gov |

| Isonicotinoylamino Acid Derivatives | Various Bacteria | Showed specific antimicrobial activities. | nih.gov |

Antifungal Efficacy and Spectrum of Activity

The search for new agents with pronounced antifungal activity is driven by the increasing resistance of many fungi to existing drugs. magritek.com Derivatives of isonicotinic acid have demonstrated notable potential in this area.

Studies have shown that these compounds are active against various fungal species, particularly from the Candida genus, which can cause significant infections in humans. magritek.comnih.gov For example, a newly synthesized isonicotinate-derived meso-arylporphyrin showed moderate but encouraging antifungal activity against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov In another study, newly synthesized nicotinic acid hydrazides were tested against Candida albicans, among other microbes. nih.gov Research on steroidal hydrazones derived from isonicotinic acid hydrazide revealed that almost all tested compounds were more potent than the standard drug ketoconazole (B1673606) against C. albicans. mdpi.com The antifungal effect can be either fungistatic (inhibiting fungal growth) or fungicidal (killing the fungi), depending on the specific compound, its concentration, and the fungal strain. nih.gov

Table 2: Antifungal Activity of Selected Isonicotinic Acid Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings (MIC values, etc.) | Reference(s) |

| Isonicotinate-Derived Porphyrin | C. albicans, C. tropicalis, C. glabrata | Inhibition zones of 12mm for C. albicans and C. tropicalis, 8mm for C. glabrata. | nih.gov |

| Steroidal Hydrazones | Candida albicans | Most compounds were more potent than ketoconazole. | mdpi.com |

| 8-Hydroxyquinoline Derivatives | Candida spp., Dermatophytes | Clioquinol showed MIC range of 0.031-2 µg/ml. | nih.gov |

| Hydrazones of Isonicotinic Acid | Candida albicans ATCC 10231 | One compound exhibited both antifungal and antimicrobial activity. | magritek.com |

Mechanisms of Antimicrobial Action

Understanding the mechanism of action is crucial for developing effective antimicrobial drugs. nih.gov For derivatives of isonicotinic acid, research points to several potential modes of action. A primary mechanism involves the inhibition of essential biosynthetic pathways in the microbe, such as the synthesis of the cell wall, nucleic acids, or proteins. mdpi.comtaylorfrancis.com

In the context of Mycobacterium tuberculosis, a key target is the mycobacterial respiratory pathway. rsc.org Some derivatives are thought to function by inhibiting specific enzymes crucial for the pathogen's survival. For example, docking studies on certain 2-mercaptobenzothiazole (B37678) derivatives suggest they act as inhibitors of M. tuberculosis type II NADH dehydrogenase (NDH-2), an enzyme that transports electrons in the respiratory chain. rsc.org For antifungal derivatives, a proposed mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme vital for the synthesis of ergosterol, a key component of the fungal cell membrane. mdpi.com Molecular docking studies have shown that these compounds can bind to the active site of this enzyme, explaining their antifungal profile. mdpi.com

Anti-inflammatory Potential and Associated Molecular Pathways

Isonicotinic acid derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. nih.gov Research has focused on synthesizing derivatives and screening them for their ability to mitigate inflammatory responses.

Studies have demonstrated that certain isonicotinates exhibit exceptionally high anti-inflammatory activities, in some cases surpassing standard drugs like ibuprofen (B1674241) in in-vitro assays. nih.gov A key factor in inflammation is the production of reactive oxygen species (ROS). nih.gov The anti-inflammatory action of these compounds is often linked to their ability to inhibit ROS.

Molecular docking studies suggest that the anti-inflammatory activity may be correlated with the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is a key enzyme in the pathway that produces prostaglandins, which are mediators of inflammation and pain. nih.gov Further research has shown that active compounds can significantly inhibit inflammatory cytokines such as TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), in stimulated macrophage cells. nih.gov

Anticancer Activity and Cytotoxicity in Cancer Cell Lines

The development of agents active against cancer, particularly apoptosis-resistant cancers, is a major goal of pharmacological research. nih.gov Derivatives of isonicotinic acid and related heterocyclic scaffolds are being investigated for their potential as anticancer agents. nih.gov

Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including those of the breast, liver, and colon. nih.gov For example, certain novel cobalt(II) and nickel(II) complexes of the non-steroidal anti-inflammatory drug niflumic acid, which contains a pyridine (B92270) carboxylic acid structure similar to isonicotinic acid, exhibited high cytotoxicity against human breast adenocarcinoma MCF-7 cells. nih.gov Similarly, isatin-based heterocyclic compounds have been found to inhibit the proliferation of cancer cell lines that are resistant to apoptosis. nih.gov

Evaluation of Cell Proliferation and Apoptosis Induction

A key mechanism by which anticancer agents work is by inducing apoptosis, or programmed cell death, in cancer cells. nih.gov Research on isonicotinic acid derivatives and related compounds has focused on their ability to trigger this process.

Mechanistic studies have revealed that these compounds can induce apoptosis through various molecular pathways. nih.gov One such pathway is the mitochondrial-dependent apoptotic pathway, which involves an increase in oxidative stress, a decrease in the mitochondrial membrane potential, and the activation of caspases, which are the executive enzymes of apoptosis. nih.gov The induction of apoptosis is often confirmed by observing changes in the expression of key regulatory proteins. For instance, treatment with active compounds can lead to an increased expression of pro-apoptotic proteins like Bax and p53, and a decreased expression of anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net Furthermore, these agents can cause cell cycle arrest, often at the G2/M or S phase, preventing cancer cells from dividing and proliferating. nih.govmdpi.com Flow cytometry and Western blot analyses are common techniques used to confirm the induction of apoptosis and cell cycle modulation. nih.govresearchgate.netnih.gov

Structure-Activity Relationships in Platinum-Based Complexes for Cytotoxicity

Currently, there is a lack of publicly available scientific literature detailing the synthesis and cytotoxic evaluation of platinum-based complexes specifically incorporating this compound as a ligand. While extensive research exists on the structure-activity relationships of various platinum complexes for their cytotoxic effects against cancer cells, specific data on complexes containing this particular ligand are not found in the performed searches.

General principles in the field suggest that the nature of the ligands coordinated to the platinum center significantly influences the resulting complex's stability, solubility, and ultimately, its cytotoxic mechanism and efficacy. Modifications to the ligand structure can impact the complex's ability to enter cancer cells and interact with its primary target, DNA. However, without specific studies on this compound-platinum complexes, any discussion on their structure-activity relationships would be purely speculative.

Future Directions and Therapeutic Development of 2 Hydroxymethyl Isonicotinic Acid

The pyridine (B92270) carboxylic acids, including isonicotinic acid and its derivatives, represent a class of compounds with significant, albeit historically narrow, therapeutic application. wikipedia.orgnih.gov The compound 2-(hydroxymethyl)isonicotinic acid, a derivative of isonicotinic acid, serves as a key structural motif and a starting point for the development of novel therapeutic agents. bldpharm.com The introduction of a hydroxymethyl group offers a potential avenue for modifying the compound's physicochemical properties, such as solubility and its ability to interact with biological targets. nih.gov Future research is focused on leveraging this scaffold to create derivatives with improved efficacy, selectivity, and broader therapeutic applications, supported by advanced drug delivery technologies and a clear path toward clinical evaluation.

Q & A

Basic: What are the optimal synthetic routes for 2-(Hydroxymethyl)isonicotinic acid?

Methodological Answer:

Synthesis typically involves condensation of hydroxymethyl-containing precursors with isonicotinic acid derivatives. For example:

- Step 1: Deprotonate the hydroxymethyl group using sodium hydride (NaH) in anhydrous THF.

- Step 2: Couple with isonicotinic acid via carbodiimide reagents (e.g., EDC/HOBt) to form amide or ester linkages.

- Step 3: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient).

Yields can exceed 70% under optimized conditions. Key variables: Solvent polarity, stoichiometry of coupling agents, and reaction time .

Basic: How to characterize the structure of this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR: Identify the hydroxymethyl group (δ ~4.5 ppm for -CH₂OH; δ ~60–65 ppm for C-OH). Aromatic protons on the pyridine ring appear as doublets (δ 7.5–8.5 ppm).

- IR: Carboxylic acid O-H stretch (2500–3300 cm⁻¹), C=O (1700–1750 cm⁻¹), and hydroxymethyl O-H (broad peak ~3400 cm⁻¹).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (expected m/z: Calculated for C₇H₇NO₃: 153.14). Cross-reference with databases like SciFinder .

Advanced: How to design experiments to analyze the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Synthetic Strategy: Prepare analogs with substituents at the hydroxymethyl (e.g., -CH₂F, -CH₂OCH₃) or pyridine ring (e.g., -CF₃, -CH₃).

- Biological Assays: Test in vitro enzyme inhibition (e.g., cyclooxygenase-2) or antimicrobial activity (MIC against E. coli).

- QSAR Modeling: Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity. Example data table:

| Derivative | Substituent | IC₅₀ (µM) | logP |

|---|---|---|---|

| A | -CH₂OH | 12.3 | 1.2 |

| B | -CH₂F | 8.7 | 1.5 |

| C | -CF₃ | 5.1 | 2.0 |

Key Insight: Fluorinated analogs show enhanced activity due to increased lipophilicity .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Control Variables: Ensure compound purity (>95% by HPLC) and standardized assay conditions (pH 7.4, 37°C).

- Orthogonal Assays: Validate enzyme inhibition with fluorescence-based and radiometric assays.

- Metabolite Screening: Use LC-MS to identify degradation products interfering with activity.

- Statistical Analysis: Apply ANOVA to compare datasets and identify outliers .

Basic: What are common functionalization reactions for this compound?

Methodological Answer:

- Esterification: React with methanol/H₂SO₄ to form methyl ester (-COOCH₃).

- Oxidation: Use Jones reagent (CrO₃/H₂SO₄) to convert -CH₂OH to -COOH.

- Protection: Protect the hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) before further modifications .

Advanced: How to assess the pharmacokinetic properties of this compound?

Methodological Answer:

- In Vitro:

- Metabolic Stability: Incubate with liver microsomes; measure half-life via LC-MS.

- Permeability: Use Caco-2 cell monolayers; calculate apparent permeability (Papp).

- In Vivo: Administer orally to rodents; collect plasma for AUC analysis.

- Computational Tools: Predict logD (Schrödinger QikProp) and solubility (ADMET Predictor™) .

Advanced: What computational methods predict the binding mode of this compound to target proteins?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with protein structures (PDB: e.g., COX-2, 5KIR).

- MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability.

- QM/MM: Calculate interaction energies (e.g., hydrogen bonds with Arg120) at the B3LYP/6-31G* level.

Validation: Compare with mutagenesis data (e.g., K123A mutation reduces binding affinity) .

Basic: How to troubleshoot low yields in the synthesis of this compound?

Methodological Answer:

- Optimize Solvent: Switch from THF to DMF for better solubility.

- Catalysts: Add DMAP (4-dimethylaminopyridine) to accelerate coupling.

- Intermediate Purity: Use flash chromatography to isolate intermediates before final coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.